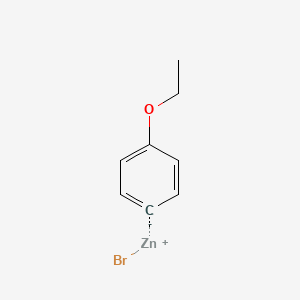

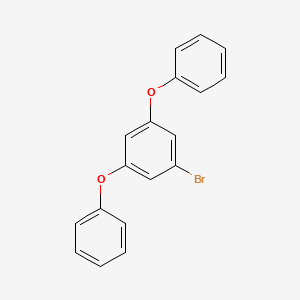

1-Bromo-3,5-diphenoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

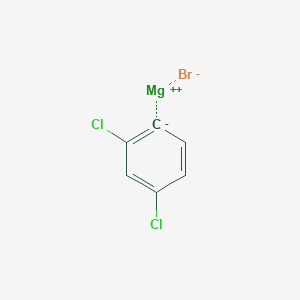

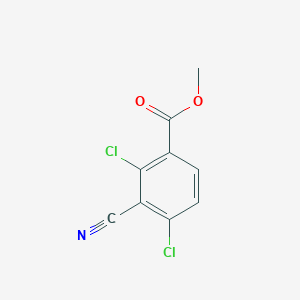

1-Bromo-3,5-diphenoxybenzene is an organic compound . It belongs to the group of heterocyclic compounds, having a five-membered ring structure containing two oxygen atoms and a bromine atom.

Synthesis Analysis

The synthesis of similar compounds like 1-Bromo-3,5-dimethoxybenzene has been reported. It can be synthesized by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

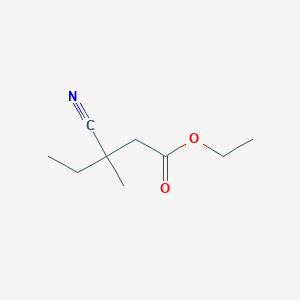

The molecular formula of this compound is C18H13BrO2 . It’s a part of the group of heterocyclic compounds, which have a five-membered ring structure containing two oxygen atoms and a bromine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.199 and a density of 1.4±0.1 g/cm3. It has a boiling point of 410.6±40.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of Complex Organic Compounds

1-Bromo-3,5-diphenoxybenzene serves as a precursor in the synthesis of complex organic compounds, including alkoxy-functionalized dibenzo[fg,op]naphthacenes. These compounds are produced through condensation reactions followed by palladium-catalyzed dehydrohalogenation, highlighting the versatility of this compound in facilitating the construction of structurally intricate molecules (Cheng et al., 2003).

Role in Organic Synthesis Techniques

This chemical is also instrumental in advancing organic synthesis techniques. For instance, it is used in the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene through a series of straightforward steps starting from benzene. This process underscores the compound's function as a building block for molecular scaffolds, which are crucial for the development of various molecular receptors (Wallace et al., 2005).

Environmental Research

In environmental research, derivatives of this compound, such as Tetradecabromo-1,4-diphenoxybenzene, are studied for their breakdown by-products in ecosystems, particularly in sediments. These studies are vital for understanding the environmental impact and degradation pathways of flame retardant chemicals, contributing to the assessment of their ecological footprints (Trouborst et al., 2015).

Antioxidant Properties

Exploratory research into natural products has revealed the isolation of bromophenols with antioxidant activity from marine sources. Although indirectly related, this research area signifies the broader scope of brominated compounds in contributing to the discovery of natural antioxidants, showcasing the potential health benefits and applications of such compounds (Li et al., 2011).

properties

IUPAC Name |

1-bromo-3,5-diphenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFCVUNTHMFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)